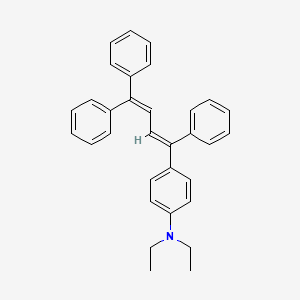
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- is an organic compound with the molecular formula C32H31N This compound is characterized by its complex structure, which includes a benzenamine core substituted with diethyl groups and a 1,4,4-triphenyl-1,3-butadien-1-yl moiety
Métodos De Preparación
The synthesis of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves multiple steps, typically starting with the preparation of the benzenamine core. The synthetic route often includes the following steps:
Formation of the Benzenamine Core: This can be achieved through the reaction of aniline with diethylamine under suitable conditions.
Introduction of the 1,4,4-Triphenyl-1,3-Butadien-1-yl Moiety: This step involves the coupling of the benzenamine derivative with a precursor of the 1,4,4-triphenyl-1,3-butadien-1-yl group, often through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- can be compared with similar compounds such as:
Benzenamine, N,N-diethyl-4-methyl-: This compound has a simpler structure with a methyl group instead of the 1,4,4-triphenyl-1,3-butadien-1-yl moiety.
Benzenamine, 4-ethenyl-N,N-diethyl-: This compound features an ethenyl group, making it structurally different and leading to distinct chemical properties.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has a triazine core, which imparts different reactivity and applications compared to Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)-.
The uniqueness of Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1-3-butadien-1-yl)- lies in its complex structure and the specific properties conferred by the 1,4,4-triphenyl-1-3-butadien-1-yl group, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C32H31N |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(1E)-1,4,4-triphenylbuta-1,3-dienyl]aniline |
InChI |
InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3/b32-25+ |
Clave InChI |
LTCCREOAJNUOQQ-WGPBWIAQSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C(=C/C=C(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



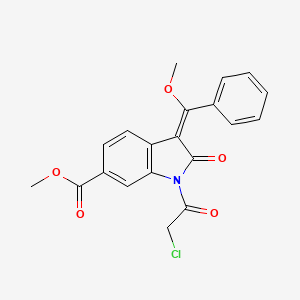
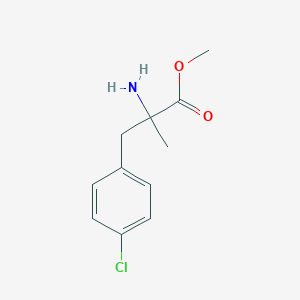
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![(3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B12337186.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
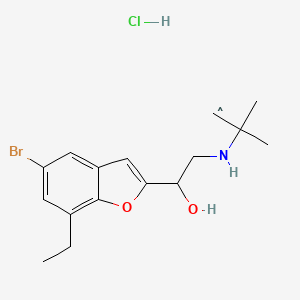
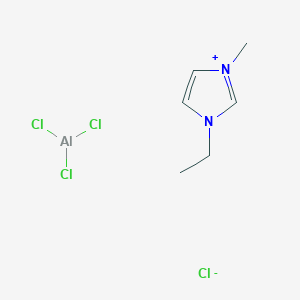
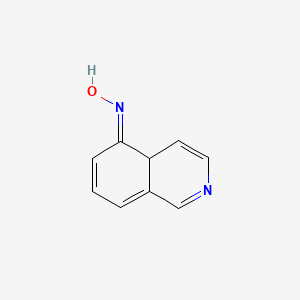
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)



